molecular formula C8H10N2NaO3S B1663599 Sulfacetamide sodium CAS No. 127-56-0

Sulfacetamide sodium

货号: B1663599
CAS 编号: 127-56-0
分子量: 237.23 g/mol
InChI 键: BTZCSADPJAPUNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磺胺醋酰钠(一水合物)是一种广泛用于医疗中的磺胺类抗生素。它以其抑菌特性而闻名,这意味着它会抑制细菌的生长和繁殖。 该化合物通常用于治疗皮肤感染、痤疮和脂溢性皮炎的局部制剂,以及用于治疗眼部感染的眼药水 .

作用机制

磺胺醋酰钠(一水合物)通过抑制二氢叶酸合成酶发挥作用,该酶参与细菌中叶酸的合成。 通过竞争性抑制对氨基苯甲酸(PABA),一种细菌生长所必需的成分,磺胺醋酰钠会破坏叶酸的生成,最终抑制细菌的生长和繁殖 .

准备方法

合成路线和反应条件

磺胺醋酰钠(一水合物)可以通过磺胺醋酰钠与亚硝酸钠在盐酸存在下发生重氮化反应来合成,形成重氮盐。 然后,该盐在碱性介质中与8-羟基-7-碘喹啉-5-磺酸偶联,形成偶氮染料 . 另一种方法包括用4-氨基苯磺酰氯直接烷基化乙酰胺,或使4-氨基苯磺酰胺与乙酸酐反应,然后使用锌-氢氧化钠体系进行选择性还原脱酰化 .

工业生产方法

在工业生产中,磺胺醋酰钠是通过上述重氮化方法生产的,该方法效率高,可生产出高纯度的产品。 该工艺涉及对反应条件(如温度和pH)的精确控制,以确保形成所需的产品 .

化学反应分析

反应类型

磺胺醋酰钠(一水合物)会经历各种化学反应,包括:

    氧化: 它可以在特定条件下被氧化,尽管这在它的典型应用中并不常见。

    还原: 该化合物可以被还原,特别是在强还原剂的存在下。

    取代: 磺胺醋酰钠可以发生取代反应,尤其是在亲核试剂的存在下。

常用试剂和条件

    氧化: 需要氧化剂,如过氧化氢或高锰酸钾。

    还原: 涉及还原剂,如硼氢化钠或氢化铝锂。

    取代: 通常在温和条件下,在胺类或硫醇类等亲核试剂的存在下发生。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生磺酸,而还原可以产生胺或化合物的其他还原形式 .

科学研究应用

磺胺醋酰钠(一水合物)具有广泛的科学研究应用:

相似化合物的比较

类似化合物

    磺胺甲噁唑: 另一种具有类似抑菌特性的磺胺类抗生素。

    磺胺嘧啶: 用于治疗细菌感染,具有类似的作用机制。

    磺胺异噁唑: 也是一种磺胺类抗生素,具有可比的用途和效果。

独特性

磺胺醋酰钠(一水合物)以其在皮肤病学和眼科中的特定应用而独具特色。 它能够配制成各种局部和眼部产品,使其在治疗皮肤和眼部感染方面特别有价值 .

属性

CAS 编号

127-56-0

分子式

C8H10N2NaO3S

分子量

237.23 g/mol

IUPAC 名称

sodium;acetyl-(4-aminophenyl)sulfonylazanide

InChI

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);

InChI 键

BTZCSADPJAPUNE-UHFFFAOYSA-N

手性 SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-].[Na+]

SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+]

规范 SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na]

外观

Assay:≥98%A crystalline solid

127-56-0

Pictograms

Irritant

相关CAS编号

144-80-9 (Parent)

同义词

Acetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfacetamide sodium
Reactant of Route 2
Sulfacetamide sodium
Reactant of Route 3
Sulfacetamide sodium
Reactant of Route 4
Sulfacetamide sodium
Reactant of Route 5
Sulfacetamide sodium
Reactant of Route 6
Sulfacetamide sodium
Customer
Q & A

Q1: How does sulfacetamide sodium exert its antibacterial effect?

A: this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. [, , , , ] This inhibition disrupts the production of essential nucleic acids, ultimately leading to bacterial growth inhibition and death. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C8H9N2NaO3S. Its molecular weight is 252.24 g/mol. [, , , , , , ]

Q3: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques including UV-Vis spectrophotometry, showing a characteristic absorption maximum around 258 nm. [, , , , , ] Other useful techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]

Q4: How does the choice of drug vehicle influence the ocular contact time of this compound?

A: Studies have shown that increasing the concentration of this compound in eye drops prolongs its ocular contact time. [] Additionally, formulating this compound in a high-viscosity gel, such as one containing carbomer Leogel, can significantly enhance its ocular bioavailability compared to aqueous suspensions. [, ]

Q5: How stable is this compound in ophthalmic solutions, and how can its stability be enhanced?

A: this compound can undergo hydrolysis to form sulfanilamide. [, ] To ensure stability, ophthalmic solutions often include sodium thiosulfate as a stabilizer. [, ]

A5: this compound is primarily used for its antibacterial properties and doesn't exhibit significant catalytic activity. This Q&A section will focus on its pharmaceutical aspects.

A5: While computational studies on this compound are limited in the provided research, molecular modeling techniques can be applied to investigate its interactions with biological targets and explore potential modifications for improved efficacy.

Q6: How does the structure of this compound relate to its antibacterial activity?

A: The sulfonamide group (-SO2NH2) in this compound is essential for its antibacterial activity, as it mimics the structure of para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. [, , , , ] Modifications to this group or the adjacent aromatic ring can significantly impact its potency and selectivity. [, , , , ]

Q7: What are some strategies for formulating this compound to improve its stability, solubility, or bioavailability?

A: Incorporating this compound into a high-viscosity gel using polymers like carbomer Leogel can enhance its ocular bioavailability. [, ] Additionally, using cyclodextrins can enhance solubility and stability through inclusion complex formation. []

Q8: What is the typical ocular contact time of this compound eye drops?

A: The concentration of this compound in tears falls to the minimum inhibitory concentration (MIC) against common bacterial pathogens approximately 30 minutes after a single application of 10 µL of a 15% solution. [] Increasing the concentration or using a high-viscosity gel formulation can extend the duration of action. [, , ]

Q9: Has the efficacy of topical N-acetyl-cysteine (NAC) been compared to a topical steroid-antibiotic combination containing this compound in treating meibomian gland dysfunction (MGD)?

A: Yes, a study compared topical NAC with a topical combination of betamethasone and this compound in patients with MGD. Both treatments, when combined with eyelid hygiene, showed significant improvements in symptoms and clinical parameters, with no significant difference between the groups. []

Q10: What is the in vitro efficacy of this compound against Nocardia asteroides compared to trimethoprim or a combination of both?

A: While this compound alone shows activity against Nocardia asteroides, a combination of this compound and trimethoprim exhibits significantly enhanced efficacy. [] This synergistic effect highlights the benefits of combination therapy in certain cases. []

Q11: What are the known resistance mechanisms to sulfonamides like this compound?

A: Bacterial resistance to sulfonamides can arise from mutations in dihydropteroate synthase, the target enzyme, reducing its affinity for the drug. [, ] Additionally, bacteria can develop mechanisms to overproduce PABA or utilize alternative metabolic pathways, bypassing the need for the enzyme inhibited by sulfonamides. [, ]

Q12: Can ophthalmic sulfonamides like this compound trigger Stevens-Johnson syndrome?

A: Although rare, there has been a reported case of Stevens-Johnson syndrome linked to the use of ophthalmic this compound in a patient with a prior history of a bullous drug reaction to sulfonamides. [] This case highlights the potential for cross-sensitivity and the importance of considering a patient's allergy history. []

Q13: Can chitosan/gelatin hybrid membranes be used for the controlled release of this compound?

A: Research indicates that chitosan/gelatin hybrid membranes can effectively control the release of this compound. [] The release kinetics follow a zero-order pattern after an initial lag phase, indicating a consistent drug release rate over time. [] This technology shows promise for developing sustained-release ocular drug delivery systems. []

A13: The provided research does not delve into specific biomarkers or diagnostics related to this compound.

Q14: What analytical techniques are commonly used for the determination of this compound?

A: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying this compound in pharmaceutical preparations and biological samples. [, , , , ] UV-Vis spectrophotometry, particularly derivative spectrophotometry, offers a simple and sensitive approach for determining this compound in pharmaceutical formulations. [, , ] Thin-layer chromatography (TLC) coupled with densitometry provides an alternative method for analyzing this compound. [, ]

A14: The research papers provided do not offer specific information regarding the environmental impact and degradation of this compound.

Q15: How does the presence of urea or ionic permeants like sodium chloride and this compound affect the swellability of acrylate-methacrylate copolymer films?

A: Studies reveal that increasing urea concentration enhances the swellability of these films, while increasing concentrations of sodium chloride and this compound reduce swellability. [] These findings highlight the influence of solute properties on polymer behavior and have implications for drug delivery systems. []

Q16: What parameters are crucial for validating analytical methods used to quantify this compound in pharmaceutical formulations?

A: Validating analytical methods for this compound involves assessing various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ), all following ICH guidelines. [, , , , , ]

A16: Maintaining stringent quality control and adhering to good manufacturing practices (GMP) throughout the development, manufacturing, and distribution processes is essential for ensuring the quality, safety, and efficacy of this compound products.

A16: The research papers provided do not offer specific information on the immunogenicity or immunological responses associated with this compound.

A16: The research papers provided do not offer specific information on the drug-transporter interactions of this compound.

A16: The research papers provided do not offer specific information on the induction or inhibition of drug-metabolizing enzymes by this compound.

Q17: What are some alternative topical antibiotic options for treating bacterial conjunctivitis besides this compound?

A17: Alternatives include:

  • Aminoglycosides: Tobramycin and gentamicin are effective but may have higher toxicity to the corneal epithelium. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。